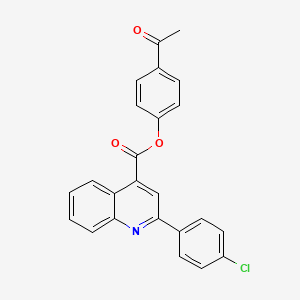![molecular formula C23H18ClN3O4S B5072400 5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5072400.png)
5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as acetyl, chlorophenyl, oxoethyl, sulfanyl, methyl, nitrophenyl, and carbonitrile. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, and ethyl acetoacetate.
Formation of Intermediate Compounds: The starting materials undergo a series of condensation reactions to form intermediate compounds. For example, the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base catalyst can yield an intermediate chalcone.
Cyclization and Functional Group Introduction: The intermediate chalcone is then subjected to cyclization reactions to form the dihydropyridine ring. This step may involve the use of reagents such as ammonium acetate and acetic acid. Subsequent reactions introduce the various functional groups, including the acetyl, oxoethyl, sulfanyl, methyl, nitrophenyl, and carbonitrile groups.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group. Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can occur at the chlorophenyl group.
Condensation: The compound can undergo condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can be used as a probe to investigate the mechanisms of various biological processes.
Medicine: The compound’s potential therapeutic properties are being explored in drug discovery and development. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products. It can be used in the formulation of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various cellular processes. The presence of multiple functional groups allows the compound to engage in diverse interactions, contributing to its biological activity. Detailed studies on its binding affinity and specificity are necessary to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione: This compound shares a similar dihydropyridine core but differs in the substitution pattern and functional groups.
5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: This compound has a pyran ring instead of a dihydropyridine ring and lacks the chlorophenyl and nitrophenyl groups.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a thiadiazole ring and a sulfonamide group, differing significantly in structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-13-21(14(2)28)22(16-4-3-5-18(10-16)27(30)31)19(11-25)23(26-13)32-12-20(29)15-6-8-17(24)9-7-15/h3-10,22,26H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWTDBBQGOAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)Cl)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
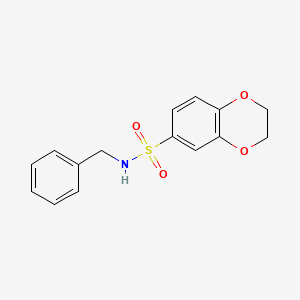
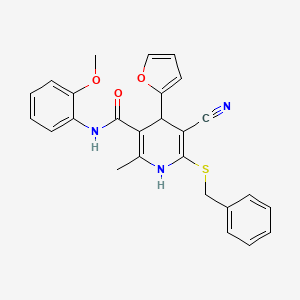
![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5072328.png)
![1-Propanone, 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-](/img/structure/B5072334.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5072342.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5072345.png)
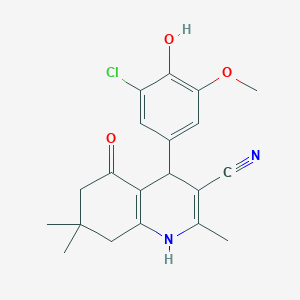
![[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-[3-(3-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B5072357.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5072372.png)
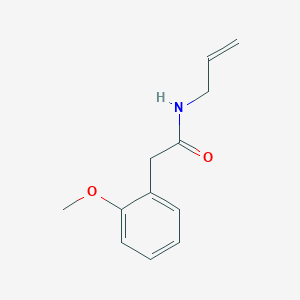


![3-[2-(4-benzylpiperidino)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5072407.png)
